molecular formula C23H21ClFN3O2 B10897976 4-(2-chloro-6-fluorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(2-chloro-6-fluorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10897976
M. Wt: 425.9 g/mol
InChI Key: LGTDNMZNEUOZPN-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-2-methyl-N~3~-(4-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoline core, which is known for its biological activity, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorophenyl)-2-methyl-N~3~-(4-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: This step involves the nucleophilic aromatic substitution (S_NAr) reaction where a suitable precursor, such as 2-chloro-6-fluorobenzene, is reacted with the quinoline intermediate.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of quinoline-5-carboxylic acid derivatives.

    Reduction: Formation of 5-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its quinoline core.

    Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as an inhibitor of enzymes or receptors, making it a candidate for drug discovery, particularly in the treatment of cancer and infectious diseases.

    Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-methylquinoline
  • 4-(2-Fluorophenyl)-2-methylquinoline
  • N~3~-(4-Methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyridyl and carboxamide groups, imparts unique electronic and steric properties to the compound. These features enhance its binding affinity and specificity towards biological targets, making it distinct from other quinoline derivatives.

This detailed overview should provide a comprehensive understanding of 4-(2-chloro-6-fluorophenyl)-2-methyl-N~3~-(4-methyl-2-pyridyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H21ClFN3O2

Molecular Weight

425.9 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H21ClFN3O2/c1-12-9-10-26-18(11-12)28-23(30)19-13(2)27-16-7-4-8-17(29)21(16)22(19)20-14(24)5-3-6-15(20)25/h3,5-6,9-11,22,27H,4,7-8H2,1-2H3,(H,26,28,30)

InChI Key

LGTDNMZNEUOZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC=C4Cl)F)C(=O)CCC3)C

Origin of Product

United States

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